molecular formula C16H24ClNO2 B6112058 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride

Cat. No.: B6112058
M. Wt: 297.82 g/mol
InChI Key: WTTCUMGRMRVNGN-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride typically involves the reaction of 2-methoxyphenol with but-2-enyl bromide to form 4-(2-methoxyphenoxy)but-2-ene. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]-1-butanamine hydrochloride
  • 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Comparison: 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride is unique due to its specific structural features, such as the piperidine ring and the methoxyphenoxy group. These features confer distinct chemical properties and biological activities compared to similar compounds. For instance, the presence of the piperidine ring may enhance its binding affinity to certain receptors, making it more effective in specific applications.

Properties

IUPAC Name

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17;/h3-4,7-10H,2,5-6,11-14H2,1H3;1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTCUMGRMRVNGN-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC=CCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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